![molecular formula C24H20N2O4 B3019659 3-(4-methoxyphenyl)-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one CAS No. 951976-08-2](/img/structure/B3019659.png)
3-(4-methoxyphenyl)-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one
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Description
3-(4-methoxyphenyl)-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one is a useful research compound. Its molecular formula is C24H20N2O4 and its molecular weight is 400.434. The purity is usually 95%.
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Biological Activity
3-(4-methoxyphenyl)-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antioxidant research. This article aims to summarize the current understanding of its biological activity based on diverse scientific sources.
The compound has the following molecular characteristics:
- Molecular Formula : C24H20N2O4
- Molecular Weight : 400.434 g/mol
- CAS Number : 951976-08-2
These properties make it a subject of interest in medicinal chemistry, especially concerning its structural features that may contribute to its biological effects.
Antioxidant Activity
Research indicates that derivatives of this compound exhibit significant antioxidant properties. The DPPH radical scavenging method has been employed to evaluate its effectiveness. Compounds similar to this compound have shown radical scavenging activity comparable to or exceeding that of well-known antioxidants like ascorbic acid .
Table 1: Antioxidant Activity Comparison
Compound | DPPH Scavenging Activity (IC50) | Comparison to Ascorbic Acid |
---|---|---|
This compound | TBD | TBD |
Ascorbic Acid | 0.5 mM | Reference |
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. Notably, it has been tested against several cancer cell lines, including human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231). The results indicate that compounds with similar structures exhibit cytotoxic effects, with some derivatives showing higher efficacy against U-87 cells compared to MDA-MB-231 cells .
Table 2: Anticancer Activity Data
Cell Line | Compound Tested | IC50 Value (µM) |
---|---|---|
U-87 (Glioblastoma) | This compound | TBD |
MDA-MB-231 (Breast) | Similar Derivative | TBD |
The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the presence of the oxazine ring and methoxyphenyl group contributes to its ability to interact with cellular pathways associated with oxidative stress and cancer cell proliferation.
Case Studies
A study conducted by the National Cancer Institute evaluated various compounds for their antitumor activity across 60 different cancer cell lines. This compound was among those identified as having promising antineoplastic activity. The findings suggest that modifications to the core structure can enhance activity against specific cancer types .
Properties
IUPAC Name |
3-(4-methoxyphenyl)-9-(pyridin-3-ylmethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O4/c1-28-19-7-4-17(5-8-19)20-11-18-6-9-22-21(23(18)30-24(20)27)14-26(15-29-22)13-16-3-2-10-25-12-16/h2-12H,13-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXXQEWVVTVMFTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC3=C(C4=C(C=C3)OCN(C4)CC5=CN=CC=C5)OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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